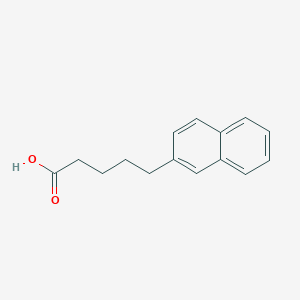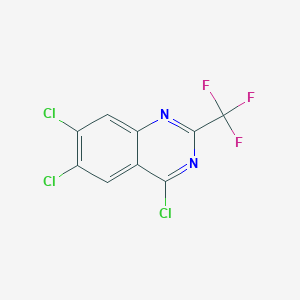
4,6,7-Trichloro-2-(trifluoromethyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-Trichloro-2-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H2Cl3F3N2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the chlorination of 2-(trifluoromethyl)quinazoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6,7-Trichloro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various quinazoline derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinazoline oxides or reduced quinazoline compounds .
Applications De Recherche Scientifique
4,6,7-Trichloro-2-(trifluoromethyl)quinazoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,6,7-Trichloro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s trifluoromethyl group enhances its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
4,6,8-Trichloro-2-(trifluoromethyl)quinoline: Similar in structure but with a quinoline core instead of quinazoline.
2,4,6-Trisubstituted Quinazoline Derivatives: These compounds have different substituents at the 2, 4, and 6 positions, leading to varied chemical and biological properties.
Uniqueness: 4,6,7-Trichloro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups enhances its stability and makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H2Cl3F3N2 |
|---|---|
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
4,6,7-trichloro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2Cl3F3N2/c10-4-1-3-6(2-5(4)11)16-8(9(13,14)15)17-7(3)12/h1-2H |
Clé InChI |
HZLQPXIMUJJQPF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)N=C(N=C2Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)


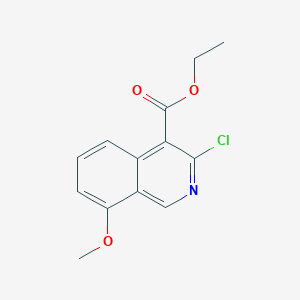
![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
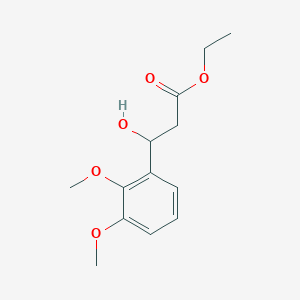
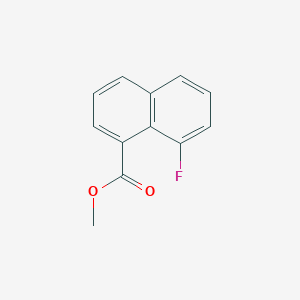
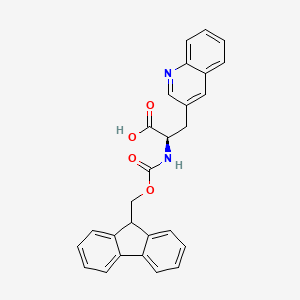
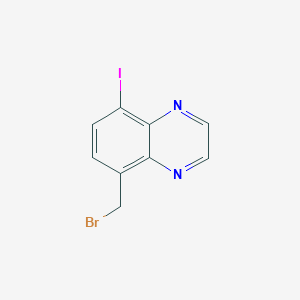
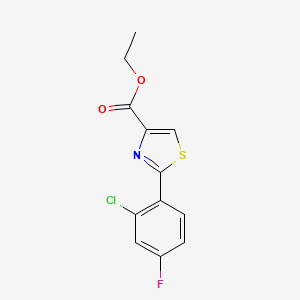
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)


